Cas no 1855233-27-0 (2-Propanol, 1-fluoro-3-(2-propyn-1-ylamino)-)

2-Propanol, 1-fluoro-3-(2-propyn-1-ylamino)- structure
1855233-27-0 structure
Product name:2-Propanol, 1-fluoro-3-(2-propyn-1-ylamino)-
CAS No:1855233-27-0
MF:C6H10FNO
MW:131.148105144501
CID:5565734
PubChem ID:130992654

2-Propanol, 1-fluoro-3-(2-propyn-1-ylamino)- Chemical and Physical Properties

Names and Identifiers

    • 2-Propanol, 1-fluoro-3-(2-propyn-1-ylamino)-
    • Inchi: 1S/C6H10FNO/c1-2-3-8-5-6(9)4-7/h1,6,8-9H,3-5H2
    • InChI Key: QNERLHIHBHDANU-UHFFFAOYSA-N
    • SMILES: C(F)C(O)CNCC#C

Experimental Properties

  • Density: 1.062±0.06 g/cm3(Predicted)
  • Boiling Point: 228.4±30.0 °C(Predicted)
  • pka: 13.41±0.20(Predicted)

2-Propanol, 1-fluoro-3-(2-propyn-1-ylamino)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1651876-2500mg
1-fluoro-3-[(prop-2-yn-1-yl)amino]propan-2-ol
1855233-27-0
2500mg
$1931.0 2023-09-21
Enamine
EN300-1651876-10000mg
1-fluoro-3-[(prop-2-yn-1-yl)amino]propan-2-ol
1855233-27-0
10000mg
$4236.0 2023-09-21
Enamine
EN300-1651876-0.25g
1-fluoro-3-[(prop-2-yn-1-yl)amino]propan-2-ol
1855233-27-0
0.25g
$1300.0 2023-07-10
Enamine
EN300-1651876-2.5g
1-fluoro-3-[(prop-2-yn-1-yl)amino]propan-2-ol
1855233-27-0
2.5g
$2771.0 2023-07-10
Enamine
EN300-1651876-500mg
1-fluoro-3-[(prop-2-yn-1-yl)amino]propan-2-ol
1855233-27-0
500mg
$946.0 2023-09-21
Enamine
EN300-1651876-250mg
1-fluoro-3-[(prop-2-yn-1-yl)amino]propan-2-ol
1855233-27-0
250mg
$906.0 2023-09-21
Enamine
EN300-1651876-0.1g
1-fluoro-3-[(prop-2-yn-1-yl)amino]propan-2-ol
1855233-27-0
0.1g
$1244.0 2023-07-10
Enamine
EN300-1651876-100mg
1-fluoro-3-[(prop-2-yn-1-yl)amino]propan-2-ol
1855233-27-0
100mg
$867.0 2023-09-21
Enamine
EN300-1651876-0.5g
1-fluoro-3-[(prop-2-yn-1-yl)amino]propan-2-ol
1855233-27-0
0.5g
$1357.0 2023-07-10
Enamine
EN300-1651876-1.0g
1-fluoro-3-[(prop-2-yn-1-yl)amino]propan-2-ol
1855233-27-0
1.0g
$1414.0 2023-07-10

Additional information on 2-Propanol, 1-fluoro-3-(2-propyn-1-ylamino)-

Recent Advances in the Study of 2-Propanol, 1-fluoro-3-(2-propyn-1-ylamino)- (CAS: 1855233-27-0)

The compound 2-Propanol, 1-fluoro-3-(2-propyn-1-ylamino)- (CAS: 1855233-27-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique fluoro and propynylamino functional groups, exhibits promising potential in various therapeutic applications. Recent studies have focused on its synthesis, mechanistic pathways, and biological activities, providing valuable insights into its role as a potential drug candidate or intermediate in medicinal chemistry.

A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic routes for 1855233-27-0, highlighting its efficient preparation via a multi-step process involving fluorination and propargylation. The researchers emphasized the compound's stability under physiological conditions, making it suitable for further pharmacological evaluations. Additionally, the study identified its reactivity with nucleophilic biomolecules, suggesting potential applications in targeted drug delivery systems.

In another groundbreaking research effort, scientists investigated the biological activity of 2-Propanol, 1-fluoro-3-(2-propyn-1-ylamino)- against cancer cell lines. The results, published in Bioorganic & Medicinal Chemistry Letters (2024), demonstrated its selective cytotoxicity towards certain cancer cells, particularly those with overexpressed alkyne-reactive proteins. The compound's mechanism of action appears to involve the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR axis, which is crucial for cancer cell survival and proliferation.

Further studies have explored the compound's potential as a building block for more complex pharmaceutical agents. Its propargylamino group allows for click chemistry applications, enabling the rapid assembly of diverse molecular architectures. This versatility has been leveraged in the development of novel protease inhibitors and kinase modulators, as reported in a recent ACS Medicinal Chemistry Letters article (2024).

Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of 1855233-27-0. Current research is focused on improving its bioavailability and reducing potential off-target effects. Advanced formulation strategies, including nanoparticle encapsulation and prodrug approaches, are being investigated to enhance its therapeutic index.

In conclusion, 2-Propanol, 1-fluoro-3-(2-propyn-1-ylamino)- represents a compelling case study in modern drug discovery, combining synthetic accessibility with intriguing biological activity. The ongoing research efforts underscore its potential as both a therapeutic agent and a versatile chemical tool in medicinal chemistry. Future studies will likely focus on expanding its applications and addressing current limitations through innovative chemical and pharmacological strategies.

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